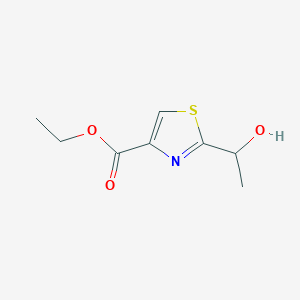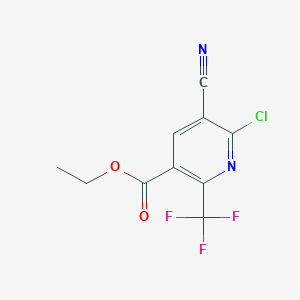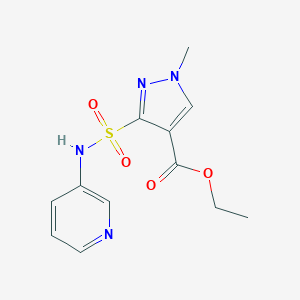
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E7046 and is a potent and selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.
Mecanismo De Acción
E7046 is a selective inhibitor of TLR4 signaling and works by blocking the interaction between TLR4 and its co-receptor MD-2. This interaction is essential for the activation of the TLR4 signaling pathway and the production of pro-inflammatory cytokines. Inhibition of TLR4 signaling by E7046 results in the suppression of pro-inflammatory cytokine production, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
E7046 has been shown to have significant biochemical and physiological effects. In preclinical studies, E7046 has demonstrated anti-tumor activity in various cancer models, including breast cancer, lung cancer, and melanoma. It has also shown efficacy in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of E7046 is its selectivity towards TLR4 signaling, which reduces the risk of off-target effects. Furthermore, E7046 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of E7046 is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of E7046. One potential application is in the treatment of cancer, where it could be used as a monotherapy or in combination with other therapies. Additionally, E7046 could be explored for its potential in treating autoimmune disorders and inflammatory diseases. Further research is also needed to optimize the synthesis method of E7046 and to improve its solubility in water.
Conclusion:
In conclusion, E7046 is a promising chemical compound that has shown potential in various scientific research applications. Its selectivity towards TLR4 signaling and good pharmacokinetic properties make it a suitable candidate for further research and development. With continued research, E7046 could have significant implications for the treatment of various diseases.
Métodos De Síntesis
The synthesis of E7046 involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 3-aminopyridine-4-sulfonic acid, followed by the esterification of the resulting compound with ethanol. The final product is obtained after purification using column chromatography. This synthesis method has been reported in scientific literature and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
E7046 has shown potential in various scientific research applications. One of the primary applications is in the field of immunology, where it has been used to study the TLR4 signaling pathway. TLR4 is a receptor that plays a crucial role in the innate immune system and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Inhibition of TLR4 signaling has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Número CAS |
178879-96-4 |
|---|---|
Nombre del producto |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester |
Fórmula molecular |
C12H14N4O4S |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)10-8-16(2)14-11(10)21(18,19)15-9-5-4-6-13-7-9/h4-8,15H,3H2,1-2H3 |
Clave InChI |
IOURBNFPFSMFDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
Otros números CAS |
178879-96-4 |
Sinónimos |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



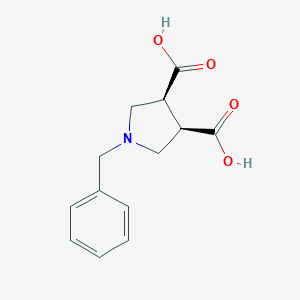



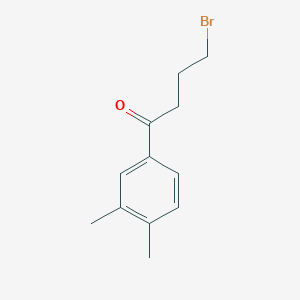
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
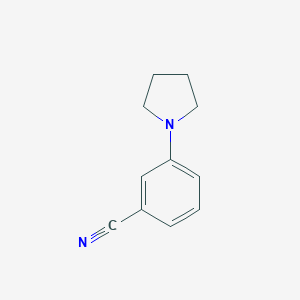
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)




